molecular formula C12H19N3 B8773614 4-(3,5-Dimethylpiperazin-1-yl)aniline CAS No. 251372-19-7

4-(3,5-Dimethylpiperazin-1-yl)aniline

Cat. No. B8773614
M. Wt: 205.30 g/mol
InChI Key: FPBFBURPCHKEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione, 0.032 g (12.8% yield) of dark brown solid is obtained from 0.15 g (0.60 mmol) of 4-methoxymethylene-6-nitro-4H-isoquinoline-1,3-dione and [4-(3,5-dimethylpiperazin-1-yl)phenyl]amine (0.15 g, 0.72 mmol): mp >300° C.; MS (ESI) m/z 422.2 (M+H)+1
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[NH:7][CH:6]([CH3:8])[CH2:5][N:4]([C:9]2[CH:14]=[CH:13][C:12]([NH:15]/[CH:16]=[C:17]3\[C:18](=[O:31])[NH:19][C:20](=[O:30])[C:21]4[C:26]\3=[CH:25][C:24]([N+:27]([O-:29])=[O:28])=[CH:23][CH:22]=4)=[CH:11][CH:10]=2)[CH2:3]1.BrC1C=C2C(=CC=1)[C:39](=[O:43])NC(=O)C2=CNC1C=CC(N2CC(C)NC(C)C2)=CC=1>>[CH3:39][O:43][CH:16]=[C:17]1[C:26]2[C:21](=[CH:22][CH:23]=[C:24]([N+:27]([O-:29])=[O:28])[CH:25]=2)[C:20](=[O:30])[NH:19][C:18]1=[O:31].[CH3:8][CH:6]1[NH:7][CH:2]([CH3:1])[CH2:3][N:4]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CN(CC(N1)C)C1=CC=C(C=C1)N\C=C\1/C(NC(C2=CC=C(C=C12)[N+](=O)[O-])=O)=O
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(C(NC(C2=CC1)=O)=O)=CNC1=CC=C(C=C1)N1CC(NC(C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.032 g
YIELD: PERCENTYIELD 12.8%
Name
Type
product
Smiles
COC=C1C(NC(C2=CC=C(C=C12)[N+](=O)[O-])=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.6 mmol
AMOUNT: MASS 0.15 g
Name
Type
product
Smiles
CC1CN(CC(N1)C)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.72 mmol
AMOUNT: MASS 0.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.